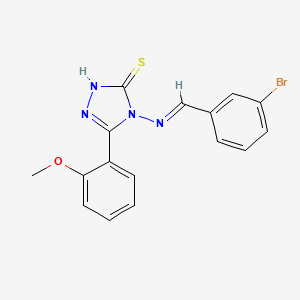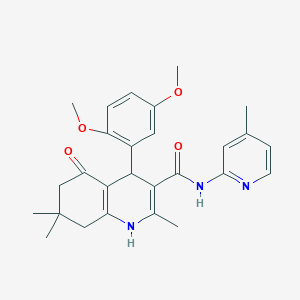![molecular formula C20H22N4O4S B12042014 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-Trimethoxyphenyl)methyliden]acetohydrazid ist eine komplexe organische Verbindung, die einen Benzimidazol-Bestandteil und eine Hydrazid-Bindung aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-Trimethoxyphenyl)methyliden]acetohydrazid umfasst typischerweise einen mehrstufigen Prozess. Ein gängiges Verfahren beginnt mit der Herstellung von 1-Methyl-1H-benzimidazol-2-thion, das dann mit 4-Fluorbenzaldehyd in Dimethylsulfoxid (DMSO) umgesetzt wird, um 4-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]benzaldehyd zu erhalten . Dieser Zwischenstoff wird dann mit Thiosemicarbazid in Ethanol unter Rückflussbedingungen kondensiert, um die endgültige Verbindung zu erzeugen .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde eine Optimierung der Reaktionsbedingungen, Reinigungsprozesse und die Sicherstellung der Sicherheit und Effizienz der Produktionslinie erfordern.
Chemische Reaktionsanalyse
Reaktionstypen
2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-Trimethoxyphenyl)methyliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom im Benzimidazol-Bestandteil kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Hydrazid-Bindung kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Methoxygruppen am Phenylring können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Amine) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde beispielsweise die Oxidation des Schwefelatoms Sulfoxide oder Sulfone ergeben, während die Reduktion der Hydrazid-Bindung Amine erzeugen würde.
Wissenschaftliche Forschungsanwendungen
2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-Trimethoxyphenyl)methyliden]acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-Trimethoxyphenyl)methyliden]acetohydrazid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Benzimidazol-Bestandteil ist bekannt dafür, mit DNA und Enzymen zu interagieren und möglicherweise deren Funktion zu hemmen . Die Hydrazid-Bindung kann auch Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, wodurch ihre Bindungsaffinität und Spezifität erhöht wird.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the hydrazide linkage would produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The hydrazide linkage can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyd: Teilt den Benzimidazol-Bestandteil, fehlt aber die Hydrazid-Bindung.
2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazid: Enthält eine ähnliche Hydrazid-Bindung, unterscheidet sich aber in den Substituenten am Benzimidazolring.
Einzigartigkeit
2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-Trimethoxyphenyl)methyliden]acetohydrazid ist aufgrund der Kombination des Benzimidazol-Bestandteils und der Hydrazid-Bindung einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Trimethoxyphenylgruppe verstärkt seine potenziellen Wechselwirkungen mit biologischen Zielstrukturen weiter, was es zu einem vielversprechenden Kandidaten für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C20H22N4O4S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O4S/c1-24-15-8-6-5-7-14(15)22-20(24)29-12-19(25)23-21-11-13-9-17(27-3)18(28-4)10-16(13)26-2/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+ |
InChI-Schlüssel |
GMGHFMCVWGIGTH-SRZZPIQSSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12041934.png)
![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)

![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12041956.png)
![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)

![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)


![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
![N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041998.png)
